molecular formula C10H12N4S B2986931 3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole CAS No. 1483280-49-4

3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole

Cat. No.: B2986931
CAS No.: 1483280-49-4
M. Wt: 220.29
InChI Key: MHBJLPDZJVMORU-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a cyclopropyl group and a dimethylpyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with 3,5-dimethylpyrazole-1-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines or alcohols.

Scientific Research Applications

3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, and anticancer properties.

    Agriculture: It is studied for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,3,4-thiadiazole
  • 3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazole
  • 3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-oxadiazole

Uniqueness

3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

3-cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-6-5-7(2)14(12-6)10-11-9(13-15-10)8-3-4-8/h5,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBJLPDZJVMORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NS2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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